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molecular formula C11H12O5 B8371247 5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid

5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid

Cat. No. B8371247
M. Wt: 224.21 g/mol
InChI Key: RLRPYPFZNBJMEB-UHFFFAOYSA-N
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Patent
US07879846B2

Procedure details

To a solution of compound L (50.0 g, 210 mmol) in 1,2-dimethoxyethane (260 mL) was added 8% aqueous NaOH (262 mL) at 0° C. The mixture was stirred at room temperature for 1 hour, washed with ethyl acetate and acidified to pH 2 using 3 mol/L HCl. The precipitate was filtered and washed with water to give compound M (40.0 g). The filtrate was extracted with ethyl acetate 3 times. The combined organic layers were washed with saturated brine and dried over anhydrous Na2SO4. Filtration and evaporation of the solvent gave compound M (5.47, 96% total yield) as a white powder. 1H NMR (CDCl3, 400 MHz): δ 2.35 (3H, s), 3.86 (3H, s), 3.90 (3H, s), 6.97 (1H, d, J=2.4 Hz), 7.39 (1H, d, J=2.4 Hz). EIMS (+): 224 [M]+
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
262 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:7]([C:8]([O:10]C)=[O:9])[C:6]([C:13]([O:15][CH3:16])=[O:14])=[C:5]([CH3:17])[CH:4]=1.[OH-].[Na+]>COCCOC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:17])[C:6]([C:13]([O:15][CH3:16])=[O:14])=[C:7]([CH:12]=1)[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC(=C(C(C(=O)OC)=C1)C(=O)OC)C
Name
Quantity
262 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
260 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C(=C(C(=O)O)C1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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